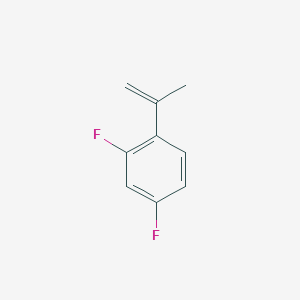

2,4-Difluoro-1-(prop-1-en-2-yl)benzene

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de WY-46016 implica la preparación de ácido 3-(2-quinolinilmetoxibenceno)acético. La ruta sintética normalmente incluye los siguientes pasos:

Preparación de 2-quinolinilmetanol: Esto implica la reducción de 2-quinolinocarboxaldehído usando un agente reductor como el borohidruro de sodio.

Formación de 2-quinolinilmetoxibenceno: El 2-quinolinilmetanol se hace reaccionar entonces con ácido 3-bromobencenoacético en presencia de una base como el carbonato de potasio para formar ácido 3-(2-quinolinilmetoxibenceno)acético.

Métodos de producción industrial

Los métodos de producción industrial para WY-46016 probablemente implicarían la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de técnicas de purificación avanzadas como la cromatografía líquida de alta resolución.

Análisis De Reacciones Químicas

Tipos de reacciones

WY-46016 se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar derivados de óxido de N-quinolina.

Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de tetrahidroquinolina.

Sustitución: El grupo metoxi puede sustituirse por otros grupos funcionales en condiciones apropiadas

Reactivos y condiciones comunes

Oxidación: Se pueden usar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Los agentes reductores comunes incluyen el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Las condiciones normalmente implican el uso de bases fuertes como el hidruro de sodio o el terc-butóxido de potasio

Productos principales

Oxidación: Derivados de óxido de N-quinolina.

Reducción: Derivados de tetrahidroquinolina.

Sustitución: Varios derivados de ácido bencenoacético sustituidos

Aplicaciones Científicas De Investigación

Organic Synthesis

2,4-Difluoro-1-(prop-1-en-2-yl)benzene serves as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the development of derivatives with tailored properties for specific applications in materials science and pharmaceuticals.

Pharmaceutical Development

The compound is being explored as a potential pharmaceutical intermediate due to its enhanced stability and reactivity. Its ability to interact with various biological systems positions it as a valuable candidate in drug discovery efforts.

Material Science

In material science, this compound is investigated for applications in developing advanced materials such as liquid crystals and polymers. The unique properties imparted by the fluorine substituents can improve material performance in electronic applications.

Case Study 1: Anticancer Activity

A study investigated the biological activity of several fluorinated benzene derivatives, including compounds structurally similar to this compound. Results indicated that these compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 2: Material Properties

Research into the use of fluorinated compounds in liquid crystal displays highlighted the role of substituents like those found in this compound in enhancing thermal stability and response times of liquid crystals. This has implications for improving display technologies.

Mecanismo De Acción

WY-46016 ejerce sus efectos uniéndose e inhibiendo el receptor 1 de leucotrienos cisteinílicos. Este receptor está implicado en la respuesta inflamatoria, y su inhibición reduce la producción de mediadores inflamatorios como los leucotrienos. Esto conduce a una disminución de la inflamación y la broncoconstricción, lo que lo hace útil en el tratamiento de afecciones como el asma .

Comparación Con Compuestos Similares

Compuestos similares

Montelukast: Otro antagonista del receptor 1 de leucotrienos cisteinílicos utilizado en el tratamiento del asma.

Zafirlukast: Similar al montelukast, utilizado para el manejo del asma.

Pranlukast: Otro antagonista del receptor de leucotrienos utilizado en la terapia del asma

Unicidad

WY-46016 es único en su estructura específica, que incluye una porción de quinolina unida a un ácido bencenoacético. Esta estructura le proporciona propiedades farmacocinéticas y farmacodinámicas distintas en comparación con otros antagonistas del receptor de leucotrienos .

Actividad Biológica

2,4-Difluoro-1-(prop-1-en-2-yl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring with two fluorine atoms at the 2 and 4 positions and a prop-1-en-2-yl substituent at the 1 position. Its molecular formula is C9H8F2, and it has a molecular weight of approximately 154.16 g/mol. The incorporation of fluorine atoms in organic compounds often enhances their biological activity and metabolic stability, making them of significant interest in pharmaceutical and agrochemical applications.

The presence of fluorine in this compound alters its electronic properties, potentially influencing its interactions with biological systems. Fluorinated compounds are known to exhibit increased lipophilicity and can enhance binding affinity to various biological targets.

Anticancer Activity

Research indicates that fluorinated aromatic compounds can exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving the mitochondrial apoptotic pathway. This pathway is regulated by proteins such as Bcl-2 and Bax, where an increase in Bax expression relative to Bcl-2 leads to cell death .

Table 1: Summary of Biological Activities of Related Compounds

Neuroprotective Effects

Fluorinated compounds have also been studied for their neuroprotective effects. For example, certain difluoromethylated derivatives have shown the ability to inhibit neuroinflammation and protect against oxidative stress in neuronal cell lines . This suggests that this compound may also possess similar neuroprotective properties due to its structural characteristics.

Case Studies

Several case studies have explored the biological activities of fluorinated compounds:

- Anticancer Studies : A study demonstrated that a related compound significantly inhibited tumor growth in HeLa cells by activating the intrinsic apoptotic pathway through caspase activation. This suggests that similar mechanisms could be explored for this compound .

- Neuroprotective Studies : Research on difluoromethylated compounds indicated that they could effectively cross the blood-brain barrier and exert neuroprotective effects by reducing inflammation and oxidative damage in neuronal cells .

Propiedades

IUPAC Name |

2,4-difluoro-1-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSROFNLUQOGWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446710 | |

| Record name | 2,4-difluoro-1-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156570-11-5 | |

| Record name | 2,4-Difluoro-1-(1-methylethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156570-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-difluoro-1-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.